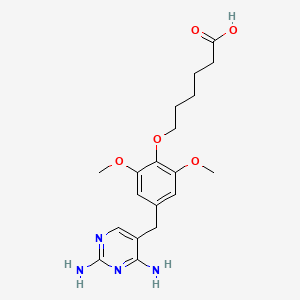

Trimethoprim pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H26N4O5 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid |

InChI |

InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23) |

InChI Key |

WWTCDGULAKAMHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Trimethoprim Pentanoic Acid

An in-depth guide to the proposed synthesis of Trimethoprim Pentanoic Acid, tailored for researchers, scientists, and drug development professionals.

Introduction

Trimethoprim (TMP) is a potent synthetic antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor, disrupting the folic acid pathway essential for bacterial DNA synthesis.[1] Its structure, featuring a 2,4-diaminopyrimidine (B92962) ring, offers reactive sites for chemical modification to develop new derivatives with potentially enhanced properties, such as improved solubility, targeted delivery, or altered pharmacokinetic profiles. This guide details a proposed synthetic pathway for this compound, an N-acylated derivative of Trimethoprim.

While direct literature for the synthesis of this specific molecule is not available, a robust methodology can be proposed based on established protocols for the N-acylation of Trimethoprim and related diaminopyrimidine compounds.[2][3] The most chemically favorable approach is the formation of an amide bond between one of the primary amino groups of the pyrimidine (B1678525) ring and pentanoic acid. This document provides a comprehensive, proposed experimental protocol, anticipated quantitative outcomes based on analogous reactions, and detailed workflow visualizations.

Proposed Synthetic Pathway

The synthesis of this compound (more formally, an N-pentanoyl-Trimethoprim derivative) is proposed to proceed via a nucleophilic acyl substitution reaction. In this pathway, Trimethoprim acts as the nucleophile, attacking an activated form of pentanoic acid, such as pentanoyl chloride. The reaction is facilitated by a non-nucleophilic base, like triethylamine (B128534) (Et₃N), which serves to neutralize the hydrochloric acid byproduct. The N4 amino group of the 2,4-diaminopyrimidine core is generally the more reactive site for such acylations.

References

An In-Depth Technical Guide to the Physicochemical Properties of Trimethoprim

A Note to the Reader: This technical guide provides a comprehensive overview of the physicochemical properties of the antibacterial agent Trimethoprim (B1683648). Initial searches for "Trimethoprim pentanoic acid" did not yield information on a specific, recognized compound with this name in the scientific literature. Therefore, this document focuses on the well-characterized properties of Trimethoprim, which is of primary interest to researchers, scientists, and drug development professionals. The inclusion of information on a carboxylic acid like pentanoic acid would be relevant in the context of salt formation or the synthesis of derivatives, a concept that is explored herein.

Core Physicochemical Properties of Trimethoprim

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a dihydrofolate reductase inhibitor.[1] Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics. A summary of these key quantitative properties is presented below.

Data Presentation: Quantitative Physicochemical Data for Trimethoprim

| Property | Value | Experimental Conditions |

| Molecular Weight | 290.32 g/mol | Calculated |

| Melting Point | 199-203 °C | Not Specified |

| Solubility (Water) | 400 mg/L | 25 °C |

| pKa (conjugate acid) | 7.12 | 20 °C |

| LogP (Octanol/Water) | 0.91 | Not Specified |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for the key experiments related to Trimethoprim.

Melting Point Determination (Capillary Method)

The melting point of a pharmaceutical powder is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique.[2][3][4]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.[3]

-

Glass capillary tubes (sealed at one end).[2]

Procedure:

-

Sample Preparation: The Trimethoprim sample must be completely dry and finely powdered.[3][4]

-

Capillary Loading: A small amount of the powdered Trimethoprim is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the powder into a dense column at the sealed end.[2]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Observation: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which the entire sample becomes a clear liquid.[3]

Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Apparatus:

-

Stoppered flasks or vials.

-

Orbital shaker or other suitable agitation device.

-

Temperature-controlled environment.

-

Filtration system (e.g., syringe filters).

-

High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[8][9][10][11][12]

Procedure:

-

Sample Preparation: An excess amount of solid Trimethoprim is added to a known volume of the desired solvent (e.g., water, buffers of various pH) in a flask. This ensures that a saturated solution is formed.[7]

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

-

Phase Separation: After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Quantification: The concentration of Trimethoprim in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.[8][9][10][11][12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a weak base like Trimethoprim.[1][13][14][15][16]

Apparatus:

-

Burette for the addition of titrant.

-

Stirring device (e.g., magnetic stirrer).[13]

-

Reaction vessel.[13]

Procedure:

-

Solution Preparation: A solution of Trimethoprim of a known concentration is prepared in a suitable solvent, often with an inert electrolyte to maintain constant ionic strength.[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), added in small, precise increments.[13][14]

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.[17][18][19][20]

Apparatus:

-

Separatory funnels or vials.

-

Mechanical shaker.

-

Centrifuge for phase separation.

-

Analytical instrumentation for concentration determination (e.g., HPLC-UV).[18]

Procedure:

-

Phase Saturation: n-Octanol and water (or a buffer of a specific pH for LogD determination) are mutually saturated by shaking them together and allowing the phases to separate.[17]

-

Partitioning: A known amount of Trimethoprim is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of Trimethoprim between the two phases to reach equilibrium.[19]

-

Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

-

Quantification: The concentration of Trimethoprim in each phase is determined using a suitable analytical method like HPLC.[18] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Mechanism of Action of Trimethoprim

Trimethoprim exerts its antibacterial effect by inhibiting dihydrofolate reductase, a key enzyme in the bacterial folic acid synthesis pathway. This ultimately disrupts the production of DNA, RNA, and proteins, leading to bacterial cell death.[3][6][8][17][21]

General Workflow for Physicochemical Characterization

The process of characterizing the physicochemical properties of a new chemical entity involves a series of sequential and parallel experiments.

Generalized Synthesis of a Trimethoprim Derivative

The synthesis of Trimethoprim derivatives often involves the modification of the parent molecule to enhance its properties. A common approach is the reaction of Trimethoprim with various electrophiles.[2][10][15][22][23][24][25][26]

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. thinksrs.com [thinksrs.com]

- 3. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 4. Melting Point Test - CD Formulation [formulationbio.com]

- 5. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 6. biorelevant.com [biorelevant.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. historymedjournal.com [historymedjournal.com]

- 10. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 11. jptcp.com [jptcp.com]

- 12. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scribd.com [scribd.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Trimethoprim

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of the antibacterial agent Trimethoprim (B1683648). While the initial query specified "Trimethoprim pentanoic acid," publicly available scientific literature does not extensively describe a compound by this exact name. The information presented herein pertains to Trimethoprim, a widely studied and clinically significant antibiotic. It is presumed that the core interest lies in the well-established pharmacology of Trimethoprim.

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3][4][5][6] Its primary application is in the treatment of urinary tract infections, and it is often used in combination with sulfamethoxazole (B1682508) to achieve a synergistic antibacterial effect.[1][7][8]

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of Trimethoprim is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][4][5][6][9] This enzyme is responsible for a crucial step in the folic acid synthesis pathway: the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2][3][8]

THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidine, and certain amino acids such as glycine (B1666218) and methionine.[2][8][10] By blocking the production of THF, Trimethoprim effectively halts the synthesis of bacterial DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][7][11] When used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, the effect becomes bactericidal.[4][12]

The selectivity of Trimethoprim for bacterial DHFR over its mammalian counterpart is the cornerstone of its therapeutic efficacy. Trimethoprim's affinity for bacterial DHFR is approximately 10,000 to 60,000 times greater than for human DHFR, minimizing its impact on host folate metabolism.[1][9]

A study on Escherichia coli showed that treatment with Trimethoprim leads to a rapid, transient accumulation of DHF, followed by the conversion of all folate forms into cleaved catabolites and the stable, non-reduced form, folic acid.[13] This disruption of the folate pool is central to its antibacterial action.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Trimethoprim and its analogs against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Trimethoprim (TMP) | Human DHFR | 55.26 | [2] |

| Methotrexate (MTX) | Human DHFR | 0.08 | [2] |

| TMP Analog 2 | Human DHFR | 0.99 | [2] |

| TMP Analog 3 | Human DHFR | 0.72 | [2] |

Note: The IC50 value for Trimethoprim presented here is against human DHFR, as specified in the cited study which focused on developing analogs with anticancer applications. Its IC50 against bacterial DHFR is significantly lower, reflecting its selectivity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like Trimethoprim against the DHFR enzyme.

Objective: To measure the IC50 value of a test compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. An inhibitor will slow down this reaction rate.

Methodology:

-

Reagents and Materials: Recombinant DHFR enzyme (human or bacterial), NADPH, DHF, test compound (e.g., Trimethoprim), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Assay Procedure: a. A reaction mixture is prepared in a 96-well plate containing the assay buffer, a fixed concentration of DHF, and NADPH. b. The test compound is added to the wells in a range of serially diluted concentrations. A control well with no inhibitor is included. c. The reaction is initiated by adding the DHFR enzyme to the mixture. d. The plate is immediately placed in a spectrophotometer or plate reader. e. The decrease in absorbance at 340 nm is monitored over time at a constant temperature.

-

Data Analysis: a. The rate of NADPH consumption (reaction velocity) is calculated from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor. b. The percentage of inhibition is calculated relative to the control reaction (no inhibitor). c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Analysis of Folate Pool in E. coli

This protocol describes a method to observe the direct effect of Trimethoprim on the folate metabolism within bacterial cells.[13]

Objective: To determine the effect of Trimethoprim on the composition of the folate pool in E. coli.

Methodology:

-

Radiolabeling: A culture of E. coli is grown in a medium containing [3H]-p-aminobenzoic acid, a radioactive precursor that gets incorporated into the folate pool, effectively labeling all folate derivatives.

-

Drug Treatment: The bacterial culture with the prelabeled folate pool is then treated with a specific concentration of Trimethoprim. Control cultures receive no drug.

-

Sample Collection: Aliquots of the bacterial culture are collected at various time points after the addition of Trimethoprim.

-

Folate Extraction: Folates are extracted from the bacterial cells.

-

Analysis: The extracted folates are separated and identified using techniques like high-performance liquid chromatography (HPLC). The amount of radioactivity in each fraction (corresponding to different folate derivatives like DHF, THF, and catabolites) is quantified.

-

Results Interpretation: By comparing the folate profiles of Trimethoprim-treated cells to untreated cells over time, researchers can observe the accumulation of DHF and other metabolic consequences of DHFR inhibition.[13]

Mechanisms of Resistance

Bacterial resistance to Trimethoprim is a growing clinical concern.[3][5] The primary mechanisms of acquired resistance include:

-

Alterations in the Target Enzyme: Chromosomal mutations in the dfr gene can lead to the production of a DHFR enzyme with reduced affinity for Trimethoprim, making it less vulnerable to inhibition.[3][12][14]

-

Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes (e.g., dfrA) that encode for a Trimethoprim-resistant DHFR isoform, which functions alongside the native, sensitive enzyme.[14]

-

Overproduction of DHFR: Some resistant strains overproduce the native DHFR enzyme, effectively titrating out the drug and allowing sufficient THF synthesis to proceed.[4]

-

Changes in Cell Permeability: Alterations to the bacterial cell wall can reduce the uptake of Trimethoprim.[4]

Conclusion

The mechanism of action of Trimethoprim is a well-characterized process centered on the selective and potent inhibition of bacterial dihydrofolate reductase. By disrupting the folic acid pathway, Trimethoprim deprives bacteria of essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting their growth. Its high selectivity for the bacterial enzyme makes it an effective therapeutic agent. Understanding this mechanism, along with the pathways of resistance, is crucial for its continued clinical use and for the development of new generations of antifolate drugs.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 8. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Trimethoprim: Mechanisms of Action, Antimicrobial Activity, Bacterial Resistance, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications | Semantic Scholar [semanticscholar.org]

- 13. Mechanism of the antimicrobial drug trimethoprim revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Novel Trimethoprim Derivatives: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Guide and Framework for Evaluating the In Vitro Antibacterial Spectrum of Novel Trimethoprim Analogs, with "Trimethoprim Pentanoic Acid" as a Hypothetical Candidate.

Disclaimer: As of the date of this document, "this compound" is not a widely recognized or studied compound in publicly available scientific literature. Therefore, this guide utilizes data from Trimethoprim (TMP) and its other derivatives as illustrative examples to provide a framework for the evaluation of new chemical entities within this class.

Introduction: The Rationale for Novel Trimethoprim Derivatives

Trimethoprim (TMP) is a synthetic, broad-spectrum antimicrobial agent that has been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract.[1][2] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][3][4] The inhibition of DHFR disrupts the production of tetrahydrofolic acid, a crucial precursor for the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacteriostatic or bactericidal effects.[1][3][5]

The emergence of microbial resistance to existing antibiotics, including Trimethoprim, necessitates the continuous development of new derivatives.[6] Modifications to the core TMP structure, such as the hypothetical addition of a pentanoic acid moiety, aim to enhance antibacterial potency, broaden the spectrum of activity, overcome resistance mechanisms, or improve pharmacokinetic properties. This guide provides a comprehensive framework for conducting and interpreting the in vitro antibacterial spectrum analysis of such novel derivatives.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim and its analogs exert their antibacterial effect by targeting the folate biosynthesis pathway, which is critical for bacterial survival.[5] Unlike mammals, which obtain folate from their diet, many bacteria must synthesize it de novo. This metabolic difference allows for the selective targeting of the bacterial pathway.

The key steps are as follows:

-

Dihydropteroate synthase catalyzes an early step in the pathway. This enzyme is the target of sulfonamides, which are often used in combination with Trimethoprim for a synergistic effect.[1][4]

-

Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][3]

-

Trimethoprim's Role: Trimethoprim binds with high affinity to the active site of bacterial DHFR, competitively inhibiting the enzyme. This binding is significantly stronger for the bacterial enzyme than for its mammalian counterpart, which accounts for its selective toxicity.[1][4]

-

Metabolic Consequence: The blockade of THF production halts the synthesis of essential building blocks like thymidine, purines, and certain amino acids, thereby arresting DNA replication and cell division.[2]

Caption: Mechanism of Trimethoprim action on the bacterial folate pathway.

Quantitative Analysis: In Vitro Antibacterial Spectrum

The primary method for quantifying the in vitro activity of a new antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table presents example MIC data for Trimethoprim and a hypothetical derivative against common bacterial pathogens.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

| Bacterial Species | Strain | Trimethoprim (Reference) | Hypothetical Derivative "TMP-PA" |

| Escherichia coli | ATCC 25922 | 0.5 - 2 | Data to be determined |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 1 | Data to be determined |

| Streptococcus pneumoniae | ATCC 49619 | 1 - 4 | Data to be determined |

| Haemophilus influenzae | ATCC 49247 | ≤0.25 | Data to be determined |

| Klebsiella pneumoniae | ATCC 700603 | >64 (Resistant) | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | >128 (Intrinsic Resistance) | Data to be determined |

| Enterococcus faecalis | ATCC 29212 | >32 | Data to be determined |

Note: The values for Trimethoprim are representative and can vary. Data for the hypothetical derivative must be generated experimentally.

Experimental Protocols: Broth Microdilution MIC Assay

The following protocol outlines the standardized broth microdilution method for determining the MIC of a novel compound, such as "this compound," according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials

-

Test compound (e.g., this compound) stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard

-

Positive control antibiotic (e.g., Trimethoprim)

-

Sterile diluents (e.g., water, DMSO)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

Procedure

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB across the wells of the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow bacterial strains overnight on appropriate agar. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Conclusion

The systematic in vitro evaluation of novel Trimethoprim derivatives is fundamental to the discovery of next-generation antibiotics. This guide provides the essential theoretical background and practical protocols required for this process. By determining the MIC against a broad panel of clinically relevant bacteria, researchers can establish the antibacterial spectrum, identify potential therapeutic applications, and guide further development of promising compounds like "this compound." Rigorous adherence to standardized methodologies is critical for generating reproducible and comparable data that can effectively inform preclinical and clinical research.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 5. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 6. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Trimethoprim: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile of Trimethoprim (B1683648)

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Trimethoprim is characterized as a poorly water-soluble drug, a factor that presents challenges in the development of oral and parenteral dosage forms.[2]

Solubility in Various Solvents

The solubility of Trimethoprim has been investigated in a range of organic solvents and aqueous systems. The data reveals a clear dependence on the solvent's polarity and the temperature.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [4] |

| Dimethylformamide | ~13 | Not Specified | [4] |

| Ethanol | > Acetonitrile > 2-Propanol > Ethyl Acetate > Water | 20 - 49.5 | [5] |

| Water | 0.4 (at 25°C) | 25 | [6][7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Not Specified | [4] |

Impact of pH on Aqueous Solubility

The solubility of Trimethoprim is significantly influenced by the pH of the aqueous medium. As a weak base, its solubility increases in acidic conditions due to the formation of a more soluble salt.

| pH | Solubility (mg/100 mL) | Temperature (°C) | Conditions | Reference |

| 8.54 | 50 | 32 | Water | [8] |

| 5.5 | 1550 | 32 | Hydrochloric acid solution | [8] |

| <2 | 1125 (diminishing with decreasing pH) | 32 | Hydrochloric acid solution | [8] |

Stability of Trimethoprim

The chemical and physical stability of Trimethoprim is paramount for ensuring its safety and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Chemical Stability in Solutions and Suspensions

Studies have demonstrated the stability of Trimethoprim in various formulations under different storage conditions.

| Formulation/Vehicle | Concentration | Storage Conditions | Stability Duration | Key Findings | Reference |

| Admixtures in PVC bags (D5W or NS) | 1.08 or 1.60 mg/mL | Room temperature, ambient light | 24 hours | Averaged >95% of initial concentration. Physical stability superior to glass bottles. | [9][10] |

| Oral Suspension (Ora-Plus/Ora-Sweet SF) | 10 mg/mL | 4°C or 25°C | At least 63 days | Retained >95% of initial concentration. No significant changes in physical appearance or pH. | [11] |

| Oral Suspension (SuspendIt) with Sulfadiazine | 20 mg/mL | 5°C, 25°C, 40°C | 182 days | Drug concentration did not go below 90% of the label claim. | [12] |

| Admixtures in 5% Dextrose or 0.9% NaCl | Various dilutions | Not Specified | Dependent on concentration and vehicle | Stability ranged from 1 hour to 48 hours. | [13] |

Degradation Pathways

Trimethoprim can degrade through several pathways, including hydrolysis and oxidation, which can be catalyzed by heat and light.[14] Advanced oxidation processes (AOPs) involving hydroxyl and sulfate (B86663) radicals have also been shown to effectively degrade Trimethoprim.[15][16] Fenton and Fenton-like processes have also been studied for the degradation of Trimethoprim.[17]

Experimental Protocols

Accurate assessment of solubility and stability requires robust experimental methodologies. The following sections outline typical protocols cited in the literature.

Solubility Determination

A common method for determining the solubility of Trimethoprim is the equilibrium solubility method.

-

Preparation: An excess amount of Trimethoprim is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]

-

Separation: The saturated solution is filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solids.[2]

-

Quantification: The concentration of Trimethoprim in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the drug and separating it from any degradation products.

-

Chromatographic System: A typical system consists of a C18 reverse-phase column.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.[2][18]

-

Detection: UV detection at a wavelength where Trimethoprim exhibits significant absorbance (e.g., 260 nm or 287 nm) is employed.[2][4][18]

-

Forced Degradation: To validate the stability-indicating nature of the method, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).[19] The method must be able to resolve the intact drug peak from the peaks of the degradation products.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the assessment of Trimethoprim's solubility and stability.

Caption: Experimental workflow for solubility and stability testing of Trimethoprim.

Conclusion

This technical guide has synthesized key data and methodologies concerning the solubility and stability of Trimethoprim. The poor aqueous solubility of Trimethoprim necessitates careful consideration during formulation development, with pH modification and the use of co-solvents being viable strategies for enhancement. Stability studies indicate that Trimethoprim can be formulated into stable liquid preparations, provided that appropriate vehicles and storage conditions are employed. The provided experimental protocols and workflow diagram offer a foundational framework for researchers and scientists engaged in the development of robust and effective Trimethoprim-based therapeutics. Further investigation into specific salts or derivatives, such as the initially queried "Trimethoprim pentanoic acid," would require dedicated studies to elucidate their unique physicochemical profiles.

References

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 11. Item - Stability of trimethoprim in newly formulated liquid dosage form - University of Tasmania - Figshare [figshare.utas.edu.au]

- 12. Physicochemical Stability of an Oral Suspension of Trimethoprim 20 mg/mL in Combination with Sulfadiazine 200 mg/mL in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. cjhp-online.ca [cjhp-online.ca]

An In-depth Technical Guide to the Mass Spectrometry Analysis of a Putative Trimethoprim-Pentanoic Acid Conjugate

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the mass spectrometry analysis of a potential conjugate between the antibiotic Trimethoprim (B1683648) and pentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of drug metabolites and related adducts.

Introduction

Trimethoprim (TMP) is a widely used antibiotic that inhibits dihydrofolate reductase.[1][2] Its metabolism has been studied, revealing various phase I and phase II metabolites.[3][4][5] While a direct conjugate with pentanoic acid is not a commonly reported metabolite, the formation of such adducts can occur in biological systems or as artifacts during sample analysis. Understanding the mass spectrometric behavior of such a conjugate is crucial for its identification and quantification.

This guide will outline a systematic approach to the analysis of a putative Trimethoprim-pentanoic acid conjugate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective detection of drug molecules and their derivatives.[4][5]

Experimental Workflow

The overall experimental workflow for the analysis of a Trimethoprim-pentanoic acid conjugate is depicted below. This process begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Systematic identification of trimethoprim metabolites in lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Characterization of Trimethoprim Metabolism and Metabolite Reactivity " by Robert T. Tessman, Whitney M. Nolte et al. [scholarlyexchange.childrensmercy.org]

The Discovery and Isolation of Trimethoprim: A Technical Guide

A comprehensive review of the synthesis, purification, and analytical characterization of the dihydrofolate reductase inhibitor, Trimethoprim. To date, the compound "Trimethoprim pentanoic acid" has not been described in the public scientific literature. This guide focuses on the well-established parent compound, Trimethoprim.

Introduction

Trimethoprim is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[1][2] This inhibition prevents the synthesis of tetrahydrofolic acid, a crucial cofactor for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. This technical guide provides an in-depth overview of the chemical synthesis, isolation protocols, and analytical characterization of Trimethoprim, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis of Trimethoprim

The synthesis of Trimethoprim has been approached through various routes since its initial discovery. The most common and historically significant methods start from 3,4,5-trimethoxybenzaldehyde (B134019). Below are detailed protocols for two prominent synthetic pathways.

Synthesis via Condensation with 3-Anilinopropionitrile (B89847)

A widely utilized and efficient method for the industrial production of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine (B92328).[3]

Experimental Protocol:

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

-

To a 1000 mL four-necked flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (49 g, 0.25 mol), 3-anilinopropionitrile (42.5 g, 0.29 mol), dimethyl sulfoxide (B87167) (150 mL), sodium methylate (15 g), and toluene (B28343) (100 mL).

-

Heat the mixture to 110°C to initiate a reflux reaction.

-

Continuously remove the water generated during the reaction using the water trap.

-

Once no more water is collected, stop the reaction.

-

Distill off the toluene under reduced pressure.

-

Add 400 mL of water to the reaction mixture and stir while cooling to 5-10°C.

-

Collect the precipitated product by suction filtration and dry in an oven.

Step 2: Cyclization with Guanidinium (B1211019) Hydrochloride

-

In a 1000 mL three-necked flask, add the product from Step 1 (64 g), guanidinium hydrochloride (38 g), and sodium methylate (100 g).

-

Add 200 mL of ethanol (B145695) and heat the mixture to reflux for 1 hour.

-

Distill off a portion of the solvent.

-

Add 200 mL of water, and continue to stir while cooling to 5-10°C.

-

Collect the resulting solid product by suction filtration to yield Trimethoprim.

Quantitative Data:

| Parameter | Value | Reference |

| Condensation Product Yield | 97% | [3] |

| Condensation Product Melting Point | 132.5°C | [3] |

| Final Trimethoprim Yield | 96.1% | [3] |

| Final Trimethoprim Melting Point | 201.6-201.8°C | [3] |

| Final Trimethoprim Purity (HPLC) | 98.8% | [3] |

Synthesis via Ethyl 3,4,5-trimethoxydihydrocinnamate (B1239125)

An alternative historical synthesis route involves the formylation of an ethyl dihydrocinnamate derivative followed by cyclization.

Experimental Protocol:

-

Formylation: React ethyl 3,4,5-trimethoxydihydrocinnamate with ethyl formate (B1220265) in the presence of sodium to produce the enol form of ethyl 2-(3,4,5-trimethoxybenzyl)malonaldehydate.

-

Cyclization: React the resulting enol with guanidine in the presence of sodium ethoxide to form 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.

-

Chlorination: Treat the pyrimidine (B1678525) derivative with a chlorinating agent, such as phosphorus oxychloride, to replace the hydroxyl group with a chlorine atom.

-

Amination: React the chlorinated intermediate with ammonia (B1221849) to substitute the chlorine atom with an amino group, yielding Trimethoprim.

Isolation and Purification

The isolation of Trimethoprim from the reaction mixture is typically achieved through precipitation and filtration, as described in the synthetic protocols. Further purification can be carried out by recrystallization to achieve high purity suitable for pharmaceutical applications.

Recrystallization Protocol:

-

Dissolve the crude Trimethoprim product in a suitable solvent mixture, such as acetic acid:ethanol:water (0.5:1:1 by volume), by heating.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold solvent, such as ethanol, to remove any remaining impurities.

-

Dry the purified Trimethoprim under vacuum.

Analytical Characterization

The identity and purity of the synthesized Trimethoprim are confirmed using various analytical techniques.

Table of Analytical Data:

| Technique | Parameter | Expected Result | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity | >98% | [3] |

| Melting Point | Melting Range | 201-202°C | [3] |

| Infrared (IR) Spectroscopy | Characteristic Peaks | Peaks corresponding to N-H, C-H, C=N, C=C, and C-O functional groups. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C Chemical Shifts | Specific shifts confirming the molecular structure of Trimethoprim. | |

| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]+ at m/z 291.14 |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim exerts its antibacterial effect by targeting and inhibiting the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolic acid to tetrahydrofolic acid, a vital component in the synthesis of DNA, RNA, and proteins.[1][2] The high selectivity of Trimethoprim for the bacterial DHFR over the mammalian enzyme is the basis for its therapeutic efficacy and safety.

Visualizations

Caption: Workflow for the synthesis of Trimethoprim.

Caption: Mechanism of action of Trimethoprim.

References

Trimethoprim Pentanoic Acid: A Technical Overview of its Application as a Hapten in Immunoassay Development

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of Trimethoprim (B1683648) pentanoic acid, focusing on its primary documented application as a hapten for immunological purposes. While the parent compound, Trimethoprim, is a well-established antibacterial agent targeting dihydrofolate reductase (DHFR), current scientific literature does not indicate that Trimethoprim pentanoic acid is being explored for direct therapeutic applications. Instead, its chemical structure lends itself to use in the development of immunoassays for the detection of Trimethoprim.

Introduction to Haptens and their Role in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The carrier provides the necessary epitopes for T-cell help, which is required for B-cell activation and the subsequent production of antibodies. These antibodies are specific to the hapten and can be utilized in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the sensitive and specific detection of the hapten molecule in biological samples. This compound is designed to serve as a hapten for Trimethoprim. The pentanoic acid chain provides a functional group (carboxyl group) that can be easily conjugated to a carrier protein.

Quantitative Data

The only available quantitative data for this compound relates to its immunochemical activity.

| Parameter | Value | Context |

| IC50 | 0.15 ng/mL | This value represents the concentration of this compound that causes 50% inhibition in an immunoassay, indicating the sensitivity of the assay where the diaminopyrimidine moiety is exposed to the immune system.[1][2][3] |

Experimental Protocol: Generation of Anti-Trimethoprim Antibodies using this compound as a Hapten

The following is a generalized experimental protocol for the production of polyclonal antibodies against Trimethoprim using a this compound-protein conjugate.

3.1. Preparation of the Hapten-Carrier Conjugate

-

Activation of the Carboxyl Group: The carboxyl group of this compound is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS-ester.

-

Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay development. The primary amine groups on the surface of the protein react with the NHS-ester to form stable amide bonds.

-

Purification and Characterization: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using spectrophotometry or other analytical techniques.

3.2. Immunization of Animals

-

Animal Model: Typically, rabbits or mice are used for the production of polyclonal antibodies.

-

Immunization Schedule: The hapten-carrier conjugate (e.g., this compound-BSA) is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts) and injected into the animals.

-

Booster Injections: Booster injections are administered at regular intervals (e.g., every 2-4 weeks) to stimulate a strong immune response.

-

Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer (the concentration of specific antibodies) using an appropriate immunoassay, such as an indirect ELISA with a this compound-OVA conjugate as the coating antigen.

3.3. Antibody Purification

-

Serum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated.

-

Purification: For higher specificity, the antibodies can be purified from the antiserum using affinity chromatography, where the this compound is immobilized on a solid support.

Signaling Pathways and Therapeutic Targets of Trimethoprim Derivatives

While this compound itself is not documented as a therapeutic agent, its parent compound, Trimethoprim, and other derivatives are known to target the folate synthesis pathway. Specifically, Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for DNA, RNA, and amino acid synthesis.[4][5] The inhibition of bacterial DHFR leads to a bacteriostatic effect.[4]

Derivatives of Trimethoprim have been synthesized and investigated for their potential as antibacterial and anticancer agents, with some showing enhanced activity against both bacterial and human DHFR.[4][5][6][7] These studies often involve modifying the structure of Trimethoprim to improve its binding affinity and selectivity for the target enzyme.[4][6][8]

Visualizations

Caption: Workflow for the generation and application of antibodies using a hapten-carrier conjugate.

Caption: Mechanism of action of Trimethoprim, the parent compound of this compound.

Conclusion

This compound is a valuable tool in the field of immunodiagnostics. Its primary function is to act as a hapten, enabling the production of specific antibodies against the antibiotic Trimethoprim. These antibodies are essential components for the development of sensitive and specific immunoassays to monitor the levels of Trimethoprim in various samples. There is currently no substantial evidence in the public domain to suggest that this compound is being investigated for its own therapeutic targets. The therapeutic potential of Trimethoprim derivatives continues to be an active area of research, with a focus on the inhibition of dihydrofolate reductase for antibacterial and anticancer applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study | MDPI [mdpi.com]

- 7. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New analogs of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability of Trimethoprim and Strategies for Its Enhancement

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No peer-reviewed scientific literature or publicly available data could be found on a compound specifically named "Trimethoprim pentanoic acid." This guide will, therefore, focus on the bioavailability of Trimethoprim (B1683648) and will explore strategies for its enhancement through the development of novel formulations and analogs, for which scientific data is available.

Introduction to Trimethoprim

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1][2] It is widely used, often in combination with sulfamethoxazole (B1682508), for the treatment of various bacterial infections. However, the therapeutic efficacy of Trimethoprim can be limited by its physicochemical properties, which influence its bioavailability.

Pharmacokinetics and Bioavailability of Trimethoprim

Trimethoprim is generally well-absorbed after oral administration, with a bioavailability of approximately 90-100% in healthy adults. However, factors such as its weak basic nature and moderate aqueous solubility can influence its absorption and overall pharmacokinetic profile.[2]

Quantitative Pharmacokinetic Data for Trimethoprim

The following table summarizes key pharmacokinetic parameters of orally administered Trimethoprim in humans from various studies.

| Parameter | Value | Species | Dosing | Source |

| Cmax (Maximum Plasma Concentration) | ~1 µg/mL | Human | Single 100 mg dose | [1] |

| 13.6 ± 2.0 µg/mL | Human | 20 mg/kg/day for 3 days | [3] | |

| ~1.25 µg/mL | Human | 160 mg | [4] | |

| Tmax (Time to Maximum Plasma Concentration) | 1 - 4 hours | Human | Single 100 mg dose | [1] |

| 1.5 - 2 hours | Human | 160 mg | [4] | |

| t1/2 (Elimination Half-life) | 8 - 10 hours | Human | - | [1] |

| 13.6 ± 3.5 hours | Human | 20 mg/kg/day for 3 days | [3] | |

| ~9 hours | Human | 160 mg | [4] | |

| Protein Binding | ~45% | Human | - | [2] |

| Metabolism | 10-20% in the liver | Human | - | [1] |

| Excretion | 50-60% unchanged in urine within 24 hours | Human | - | [1] |

Strategies to Enhance Trimethoprim Bioavailability

Researchers have explored various approaches to improve the bioavailability and therapeutic profile of Trimethoprim. These strategies primarily focus on overcoming its solubility limitations and modifying its release characteristics.

Nanoparticle-based Drug Delivery Systems

One promising approach is the encapsulation of Trimethoprim into polymeric nanoparticles. A study by Li et al. investigated the use of PEG-PLGA nanoparticles to enhance the oral bioavailability of Trimethoprim.

The following table presents a comparison of the pharmacokinetic parameters of free Trimethoprim and Trimethoprim-loaded PEG-PLGA nanoparticles following oral administration in rats.

| Parameter | Free Trimethoprim | PEG-PLGA/TMP NPs | Fold Increase | Source |

| Cmax (Maximum Plasma Concentration) | - | - | - | [5] |

| t1/2 (Elimination Half-life) | 0.72 ± 0.08 h | 2.47 ± 0.19 h | 3.43 | [5] |

| MRT (Mean Residence Time) | 1.27 ± 0.11 h | 3.10 ± 0.11 h | 2.44 | [5] |

| Relative Bioavailability | - | - | 2.82 | [5] |

Data presented as mean ± standard deviation.

The data clearly indicates that the nanoparticle formulation significantly increased the elimination half-life, mean residence time, and overall bioavailability of Trimethoprim in rats.[5]

The following is a summary of the experimental protocol used in the aforementioned study for the synthesis and characterization of PEG-PLGA/TMP nanoparticles.

Synthesis (Oil-in-Water Emulsion Solvent Evaporation Method):

-

Organic Phase Preparation: Trimethoprim (TMP), Poly(ethylene glycol) (PEG), and Poly(lactic-co-glycolic acid) (PLGA) were dissolved in dichloromethane (B109758) (DCM).

-

Emulsification: The organic phase was added dropwise to an aqueous solution of polyvinyl alcohol (PVA) under sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: The emulsion was stirred to allow for the evaporation of DCM, leading to the formation of solid nanoparticles.

-

Purification: The nanoparticles were collected by centrifugation and washed to remove excess PVA and unencapsulated drug.

Characterization:

-

Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

-

Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified using High-Performance Liquid Chromatography (HPLC).

-

In Vitro Drug Release: Studied using a dialysis method at different pH values (e.g., pH 1.2 and 6.8) to simulate gastrointestinal conditions.

-

In Vivo Pharmacokinetic Study: Conducted in rats. Blood samples were collected at various time points after oral administration of free TMP or PEG-PLGA/TMP NPs. Plasma concentrations of TMP were determined by HPLC.

Prodrug and Analog Development

Another strategy to modify the pharmacokinetic properties of Trimethoprim is through the synthesis of its prodrugs or analogs.

-

Trimethoprim Analogs: Research has been conducted on analogs of Trimethoprim with different substituents on the benzyl (B1604629) moiety. These modifications can alter the lipophilicity and, consequently, the pharmacokinetic properties of the drug, including a longer elimination half-life and a larger volume of distribution in animal models.[6][7]

-

Thiomaltose-Trimethoprim Conjugate: A prodrug strategy involving the conjugation of thiomaltose to Trimethoprim via a self-immolative disulfide linker has been explored. This approach aimed to increase the water solubility of Trimethoprim and was shown to be effective against urinary tract infections in mice.[8]

Visualizations

Mechanism of Action of Trimethoprim

The following diagram illustrates the mechanism of action of Trimethoprim in inhibiting the bacterial folic acid pathway.

Caption: Mechanism of action of Trimethoprim and Sulfonamides.

Experimental Workflow for Bioavailability Study

The diagram below outlines a typical workflow for an in vivo bioavailability study.

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion

While information on "this compound" is not available, the broader field of enhancing Trimethoprim's bioavailability is an active area of research. Strategies such as nanoparticle encapsulation have demonstrated significant success in preclinical models, offering the potential for improved therapeutic outcomes by increasing the drug's residence time and overall exposure. Further investigation into various prodrugs and analogs of Trimethoprim continues to be a promising avenue for the development of next-generation antibacterial agents with optimized pharmacokinetic profiles. These approaches aim to address the limitations of conventional Trimethoprim formulations and may lead to more effective treatment regimens for bacterial infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. litfl.com [litfl.com]

- 3. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Studies of the pharmacokinetics and bioavailability of a new trimethoprim/sulfamethoxazole preparation in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. New analogs of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Inhibition of Dihydrofolate Reductase by Trimethoprim Pentanoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the inhibition of dihydrofolate reductase (DHFR) by trimethoprim (B1683648) and its derivatives, with a specific focus on the conceptual design and evaluation of trimethoprim pentanoic acid. While direct experimental data for this compound is not available in the reviewed literature, this guide synthesizes information from closely related analogs to provide a comprehensive overview of the structure-activity relationships, inhibitory potential, and experimental methodologies crucial for its future investigation. We will explore the critical role of DHFR in cellular metabolism, the mechanism of its inhibition, and the established significance of trimethoprim as a selective antibacterial agent. This guide provides detailed experimental protocols for assessing DHFR inhibition and presents quantitative data for relevant trimethoprim derivatives to serve as a benchmark for the prospective analysis of this compound.

Introduction: Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[1] Consequently, the inhibition of DHFR leads to the depletion of intracellular THF, disrupting DNA replication and cell growth, ultimately causing cell death.[1] This vital role makes DHFR an attractive and well-established target for the development of therapeutic agents against cancer and infectious diseases.[1]

Trimethoprim (TMP) is a synthetic antibacterial agent that selectively inhibits bacterial DHFR over its mammalian counterpart, making it a widely prescribed antibiotic, often in combination with sulfamethoxazole.[2][3] The structural differences between bacterial and human DHFR active sites are key to this selectivity. This guide will explore the potential of a novel derivative, this compound, as a DHFR inhibitor, drawing parallels from existing research on other trimethoprim analogs.

The Folate Synthesis Pathway and DHFR Inhibition

The folate pathway is a critical metabolic route for cellular proliferation. DHFR's role in this pathway is pivotal, and its inhibition has significant downstream effects.

As illustrated in Figure 1, DHFR is the enzyme responsible for the conversion of DHF to THF. Trimethoprim and its analogs act by binding to the active site of DHFR, preventing this conversion and thereby halting the downstream synthesis of essential cellular components.

Quantitative Analysis of DHFR Inhibition by Trimethoprim and its Derivatives

While specific inhibitory data for this compound is unavailable, the following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for trimethoprim and several of its derivatives against human and bacterial DHFR. This data provides a valuable reference for understanding the structure-activity relationships of DHFR inhibitors.

Table 1: IC50 Values of Trimethoprim and its Analogs against Human DHFR (hDHFR)

| Compound | IC50 (µM) | Reference |

| Trimethoprim (TMP) | 55.26 | [2][4] |

| Methotrexate (MTX) | 0.08 | [2][4] |

| Benzamide Derivative JW2 | 4.72 - 20.17 (range for series) | [4] |

| Benzamide Derivative JW8 | 4.72 - 20.17 (range for series) | [4] |

| Amide Analog 2 | 0.99 | [2] |

| Amide Analog 3 | 0.72 | [2] |

Table 2: Ki Values of Trimethoprim and its Analogs against Bacterial DHFR

| Compound | Target Organism | Ki (nM) | Reference |

| Trimethoprim | Staphylococcus aureus (DfrB) | 2.7 | [3] |

| Trimethoprim | Staphylococcus aureus (DfrA - resistant) | 820 | [3] |

| Trimethoprim | Staphylococcus aureus (DfrG - resistant) | 31,000 | [3] |

| Trimethoprim | Staphylococcus aureus (DfrK - resistant) | 4,260 | [3] |

| Iclaprim | Staphylococcus aureus (DfrB) | 1.8 | [3] |

| Iclaprim | Staphylococcus aureus (DfrA - resistant) | 90 | [3] |

| Iclaprim | Staphylococcus aureus (DfrG - resistant) | 1,350 | [3] |

| Iclaprim | Staphylococcus aureus (DfrK - resistant) | 221 | [3] |

| Phenyl Acetic Acid INCA 10 | Staphylococcus aureus (DfrA - resistant) | 2.2 | [3] |

Experimental Protocols for DHFR Inhibition Assays

The following sections provide detailed methodologies for key experiments used to characterize DHFR inhibitors.

Spectrophotometric DHFR Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human or bacterial DHFR

-

Assay Buffer (e.g., 50 mM TES, pH 7.0)[3]

-

NADPH solution (e.g., 10 mM stock)

-

Dihydrofolic acid (DHF) solution (e.g., 10 mM stock)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1.0 mL) or 96-well UV-transparent plates

Procedure:

-

Reaction Mixture Preparation: In a 1.0 mL quartz cuvette or a well of a 96-well plate, prepare the reaction mixture containing the assay buffer, a known concentration of DHFR enzyme, and the desired concentration of the test inhibitor.[2]

-

Cofactor Addition: Add NADPH to the reaction mixture to a final concentration of 100 µM.[3]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding DHF to a final concentration of 100 µM.[3]

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and DHFR.

Materials:

-

Isothermal Titration Calorimeter

-

Purified DHFR enzyme

-

Test inhibitor (e.g., this compound)

-

Dialysis buffer (ensure the inhibitor is dissolved in the final dialysis buffer to minimize heats of dilution)

Procedure:

-

Sample Preparation: Prepare a solution of purified DHFR in the sample cell and a solution of the test inhibitor in the injection syringe. The concentrations should be carefully chosen based on the expected binding affinity.

-

Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

-

Titration: Perform a series of small injections of the inhibitor solution into the DHFR solution in the sample cell.

-

Data Acquisition: The instrument records the heat changes associated with each injection.

-

Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the inhibition of dihydrofolate reductase by trimethoprim and its analogs, with a forward-looking perspective on the potential of this compound. While direct experimental data for this specific compound is lacking, the provided quantitative data for related molecules, along with detailed experimental protocols, offer a solid foundation for its synthesis and characterization. The structure-activity relationships gleaned from existing trimethoprim derivatives suggest that the introduction of a flexible, acidic pentanoic acid chain could lead to novel interactions within the DHFR active site, potentially enhancing binding affinity and inhibitory activity.

Future research should focus on the chemical synthesis of this compound, followed by its rigorous evaluation using the spectrophotometric and isothermal titration calorimetry assays detailed herein. Such studies will be instrumental in determining its IC50 and Ki values, as well as its full thermodynamic binding profile. These findings will not only elucidate the potential of this compound as a novel DHFR inhibitor but also contribute to the broader understanding of the molecular determinants of ligand binding to this critical therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

"structural elucidation of Trimethoprim pentanoic acid"

An In-Depth Technical Guide to the Structural Elucidation of Trimethoprim (B1683648) Pentanoic Acid

Disclaimer: "Trimethoprim Pentanoic Acid" is presented here as a hypothetical derivative of Trimethoprim to illustrate the principles and methodologies of structural elucidation. The data and protocols are based on established analytical techniques and known spectral data for Trimethoprim and its related compounds.

Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor. The structural elucidation of its derivatives and potential impurities is crucial for drug development, quality control, and regulatory compliance. This guide provides a comprehensive overview of the analytical workflow and methodologies required for the structural characterization of a hypothetical derivative, this compound. The proposed structure involves a pentanoic acid moiety attached to one of the amino groups of the pyrimidine (B1678525) ring via an amide linkage.

Proposed Structure

For the purpose of this guide, we will consider the following proposed structure for this compound:

-

Systematic Name: N-(4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)pentanamide

Analytical Workflow for Structural Elucidation

The structural elucidation of a novel compound like this compound follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic and spectrometric analyses to determine its molecular structure.

Caption: Workflow for the structural elucidation of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the proposed structure of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Expected Chemical Shift (δ) | Multiplicity | Integration |

| H-6' (pyrimidine) | ~8.0 | s | 1H |

| H-2'', H-6'' (benzyl) | ~6.6 | s | 2H |

| -NH₂ | ~6.2 | br s | 2H |

| -NH-CO- | ~9.5 | br s | 1H |

| -OCH₃ (para) | ~3.7 | s | 3H |

| -OCH₃ (meta) | ~3.8 | s | 6H |

| -CH₂- (benzyl) | ~3.5 | s | 2H |

| -CO-CH₂- | ~2.4 | t | 2H |

| -CH₂-CH₂-CH₂- | ~1.7 | m | 4H |

| -CH₃ | ~0.9 | t | 3H |

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Expected Chemical Shift (δ) |

| C=O (amide) | ~173 |

| C-2' (pyrimidine) | ~160 |

| C-4' (pyrimidine) | ~162 |

| C-6' (pyrimidine) | ~158 |

| C-5' (pyrimidine) | ~108 |

| C-1'' (benzyl) | ~130 |

| C-2'', C-6'' (benzyl) | ~105 |

| C-3'', C-5'' (benzyl) | ~153 |

| C-4'' (benzyl) | ~137 |

| -OCH₃ (para) | ~61 |

| -OCH₃ (meta) | ~56 |

| -CH₂- (benzyl) | ~35 |

| -CO-CH₂- | ~37 |

| -CH₂-CH₂-CH₂- | ~28, ~22 |

| -CH₃ | ~14 |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z | Assignment |

| ESI-MS (+) | 375.2 | [M+H]⁺ |

| ESI-MS (+) | 397.2 | [M+Na]⁺ |

| MS/MS | 291.1 | [M+H - C₅H₈O]⁺ (Loss of pentanoyl group) |

| MS/MS | 275.1 | [M+H - C₅H₉NO]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To purify the synthesized this compound and to assess its purity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) can be employed.[1] The gradient could start with a lower concentration of acetonitrile and gradually increase.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV detection at 280 nm.[3]

-

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram and collect the fraction corresponding to the main peak.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Re-inject a small amount of the purified compound to confirm its purity.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is generally suitable for Trimethoprim and its derivatives.[4]

-

Procedure:

-

Introduce the purified sample into the mass spectrometer, either directly via infusion or through an LC system.

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This helps in confirming the structure by identifying characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Experiments:

-

¹H NMR: Provides information about the number and types of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.

-

-

Procedure:

-

Dissolve a few milligrams of the purified compound in the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to resolve structural ambiguities.

-

Process and analyze the spectra to assign all proton and carbon signals to the proposed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Procedure:

-

Prepare the sample according to the instrument's requirements.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H (amines and amides), C=O (amide), C-N, C-O, and aromatic C-H.

-

Structure Confirmation Workflow